2-Ethylbutyl acetate

説明

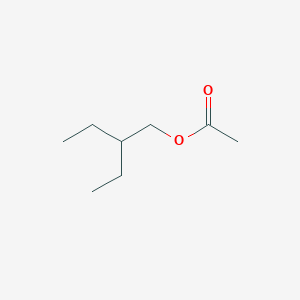

This compound, also known as fema 2425, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has a sweet, apricot, and banana taste.

Structure

3D Structure

特性

IUPAC Name |

2-ethylbutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-8(5-2)6-10-7(3)9/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLKZWRSOHTERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Record name | 2-ETHYLBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064916 | |

| Record name | Acetic acid, 2-ethylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylbutyl acetate appears as a clear colorless liquid. Denser than water and insoluble in water. Vapors heavier than air., Liquid, liquid | |

| Record name | 2-ETHYLBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/14/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

161.00 to 163.00 °C. @ 740.00 mm Hg | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

130 °F (NFPA, 2010) | |

| Record name | 2-ETHYLBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

6.4 mg/mL at 20 °C | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8784 (20°) | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/14/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10031-87-5 | |

| Record name | 2-ETHYLBUTYL ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylbutyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl butyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-ethylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-ethylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLBUTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7S9T22253 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< -100 °C | |

| Record name | 2-Ethylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Ethylbutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbutyl acetate (CAS No. 10031-87-5) is a carboxylic ester characterized by its fruity, sweet aroma.[1][2] It is a clear, colorless liquid that is utilized as a flavoring agent in the food industry and as a fragrance ingredient in various consumer products.[2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and relevant safety information.

Chemical and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below. This data is crucial for its application in research and development, particularly in formulation and quality control.

Identifiers and Structure

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 10031-87-5 | [2] |

| Molecular Formula | C8H16O2 | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| SMILES | CCC(CC)COC(=O)C | [1] |

| InChI | InChI=1S/C8H16O2/c1-4-8(5-2)6-10-7(3)9/h8H,4-6H2,1-3H3 | [1] |

Physical Properties

A compilation of the key physical properties of this compound is presented in the table below. These properties are essential for handling, storage, and process design.

| Property | Value | Unit | Source |

| Appearance | Clear, colorless liquid | - | [1] |

| Boiling Point | 161.0 - 163.0 | °C at 740 mmHg | [1] |

| Melting Point | < -100 | °C | [1] |

| Density | 0.8784 | g/mL at 20°C | [1] |

| Solubility in Water | 6.4 | mg/mL at 20°C | [1] |

| Refractive Index | 1.4109 | at 20°C | [1] |

| Flash Point | 53 (127.4) | °C (°F) - closed cup | |

| Vapor Pressure | 2.16 | mmHg at 25°C | [4] |

Experimental Protocols

This section details the methodologies for determining the key physical properties of this compound, providing a foundation for reproducible and accurate measurements in a laboratory setting.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a convenient micro-method for this determination.

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath).

-

Procedure:

-

Attach the small test tube containing 0.5-1 mL of this compound to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, sealed end up, into the test tube.

-

Insert the assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat-transfer liquid is above the level of the sample.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

-

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer provides a precise method for determining the density of a liquid.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, water bath, thermometer.

-

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m1).

-

Fill the pycnometer with distilled water of a known temperature and weigh it (m2).

-

Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it (m3).

-

The density of this compound is calculated using the following formula: Density = ((m3 - m1) / (m2 - m1)) * Density of water at the measurement temperature.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

-

Apparatus: Abbe refractometer, constant temperature water bath, dropper, soft tissue, and a suitable solvent (e.g., ethanol or acetone) for cleaning.

-

Procedure:

-

Ensure the refractometer is calibrated using a standard of known refractive index.

-

Circulate water from the constant temperature bath through the refractometer prisms to maintain a constant temperature (e.g., 20°C).

-

Open the prisms and clean them with a soft tissue and a suitable solvent.

-

Place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index from the scale.[6]

-

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup test is a standard method for its determination.[2]

-

Apparatus: Pensky-Martens closed-cup flash point tester.

-

Procedure:

-

Fill the test cup with this compound to the filling mark.

-

Place the lid on the cup and place the assembly in the heating apparatus.

-

Insert the thermometer.

-

Begin stirring and heat the sample at a specified rate.

-

At regular temperature intervals, apply the test flame by dipping it into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor of the sample to ignite.[2][7]

-

Synthesis of this compound

This compound is typically synthesized via Fischer esterification, which involves the acid-catalyzed reaction of 2-ethylbutanol with acetic acid.[8]

General Synthesis Protocol

-

Reactants: 2-Ethylbutanol, Acetic Acid (or Acetic Anhydride), and a strong acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

Combine equimolar amounts of 2-ethylbutanol and acetic acid in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture under reflux to drive the reaction towards the formation of the ester.

-

After the reaction is complete, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize the excess acid, followed by washing with brine.

-

The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and purified by distillation to yield this compound.[9][10]

-

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and identification of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

-

Predicted ¹H NMR Data:

-

A triplet corresponding to the methyl protons of the ethyl groups.

-

A singlet corresponding to the methyl protons of the acetate group.

-

A multiplet corresponding to the methylene protons of the ethyl groups.

-

A doublet corresponding to the methylene protons adjacent to the ester oxygen.

-

A multiplet corresponding to the methine proton.

-

(Note: Actual chemical shifts and coupling constants would be determined from an experimental spectrum.)[3]

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

-

Key IR Absorptions:

-

A strong C=O stretching vibration characteristic of an ester, typically in the range of 1735-1750 cm⁻¹.

-

C-O stretching vibrations in the range of 1000-1300 cm⁻¹.

-

C-H stretching vibrations from the alkyl groups around 2850-3000 cm⁻¹.[11]

-

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation:

Safety and Handling

This compound is a flammable liquid and vapor.[1] It may cause skin and eye irritation.[1] Proper personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[13] It should be stored in a cool, well-ventilated area away from sources of ignition.[13]

Visualizations

Synthesis Workflow

Caption: Fischer Esterification of this compound.

Experimental Logic for Property Determination

Caption: Methods for Physical Property Determination.

References

- 1. store.astm.org [store.astm.org]

- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 3. This compound(10031-87-5) 1H NMR spectrum [chemicalbook.com]

- 4. Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. delltech.com [delltech.com]

- 8. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]

- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound(10031-87-5) IR Spectrum [m.chemicalbook.com]

- 12. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]

2-Ethylbutyl Acetate: A Comprehensive Technical Guide

CAS Number: 10031-87-5

This technical guide provides an in-depth overview of 2-Ethylbutyl acetate, a significant organic ester utilized in various industrial applications. The document, tailored for researchers, scientists, and professionals in drug development, details its chemical and physical properties, outlines a standard synthesis protocol, and provides a validated method for its analysis by gas chromatography.

Chemical and Physical Properties

This compound is a clear, colorless liquid recognized by its characteristic fruity aroma.[1] The quantitative data for this compound are summarized in the table below, offering a comparative overview of its key physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C8H16O2 | [1] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| CAS Number | 10031-87-5 | [1][2] |

| Melting Point | -80.9 °C (estimate) | [1] |

| Boiling Point | 160 °C at 740 mmHg | [1][2] |

| Density | 0.876 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.41 | [1][2] |

| Flash Point | 53 °C (127 °F) | [1][2] |

| Solubility in Water | 0.06% | [1] |

| LogP | 2.65 | [1] |

| FEMA Number | 2425 | [1][2] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of 2-ethylbutanol with acetic acid, using a strong acid catalyst such as sulfuric acid.[1] This reversible reaction is driven towards the formation of the ester by using an excess of one of the reactants or by removing water as it is formed.[3][4]

Materials:

-

2-Ethylbutanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalyst)

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate

-

Diethyl ether (for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 mole of 2-ethylbutanol and 1.2 moles of glacial acetic acid.

-

Slowly add 0.1 moles of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography or gas chromatography.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the excess acid), and 50 mL of brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Filter to remove the drying agent and purify the crude this compound by fractional distillation.[5][6] Collect the fraction boiling at approximately 160-162 °C.

Gas Chromatography (GC) Analysis of this compound

The purity of this compound and its quantification in various matrices can be determined using gas chromatography with a flame ionization detector (GC-FID).[7]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as a CP-Wax 52 CB or DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating acetate esters.[8]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 180 °C at a rate of 10 °C/min.

-

Hold: Maintain at 180 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as ethanol or dichloromethane.

-

Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 10 to 1000 µg/mL.

-

For the analysis of unknown samples, dissolve a known weight of the sample in the chosen solvent and dilute to fall within the calibration range.

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time, confirmed by running a standard.

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. coachbenner.weebly.com [coachbenner.weebly.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Molecular Weight of 2-Ethylbutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of 2-Ethylbutyl acetate, a common flavoring and fragrance agent. The information herein is presented to support research and development activities where precise molecular characteristics are essential.

Molecular Identity

This compound is an organic compound, specifically an ester of acetic acid and 2-ethylbutanol. It is recognized for its mild, fruity, and slightly floral aroma.

-

Chemical Name: this compound

-

Synonyms: Acetic acid, 2-ethylbutyl ester; beta-Ethylbutyl acetate.[1]

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.[6]

The standard atomic weights used for this calculation are:

The molecular formula C₈H₁₆O₂ contains:

-

8 Carbon atoms

-

16 Hydrogen atoms

-

2 Oxygen atoms

The calculation is as follows: (8 × 12.011 amu) + (16 × 1.008 amu) + (2 × 15.999 amu) = 144.214 amu

Data Presentation: Atomic Contribution to Molecular Weight

The following table summarizes the quantitative data used to determine the molecular weight of this compound.

| Element | Symbol | Atomic Count | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 16 | 1.008 | 16.128 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | C₈H₁₆O₂ | 26 | 144.214 |

The calculated molecular weight is approximately 144.21 g/mol .[1][2][3]

Experimental Protocol: Determination by Mass Spectrometry

While the molecular weight can be calculated theoretically, it is empirically determined using techniques such as mass spectrometry.

Principle: Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).

Methodology (Illustrative Workflow):

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common method for a molecule of this type. In EI, high-energy electrons bombard the molecule, causing it to lose an electron and form a positive ion (M⁺), known as the molecular ion.

-

Acceleration: The newly formed ions are accelerated by an electric field to give them all the same kinetic energy.

-

Deflection (Mass Analysis): The ions then travel through a magnetic field, which deflects them. The degree of deflection depends on the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.

-

Detection: A detector records the relative abundance of ions at each m/z ratio. The peak with the highest m/z value typically corresponds to the molecular ion (M⁺).

-

Data Analysis: The mass spectrum is plotted with m/z on the x-axis and relative abundance on the y-axis. The m/z value of the molecular ion peak provides the experimental molecular weight of the compound. For this compound, this peak would be observed at approximately m/z = 144.

Visualization of Molecular Weight Calculation

The logical relationship for calculating the molecular weight from its constituent atoms is diagrammed below.

Caption: Calculation workflow for the molecular weight of this compound.

References

- 1. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. labproinc.com [labproinc.com]

- 5. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]

- 6. quora.com [quora.com]

- 7. Atomic/Molar mass [westfield.ma.edu]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-depth Technical Guide to the Boiling Point of 2-Ethylbutyl Acetate

This technical guide provides a comprehensive overview of the boiling point of 2-ethylbutyl acetate, targeting researchers, scientists, and professionals in drug development. The document presents quantitative data, details on experimental protocols for boiling point determination, and a visualization of the molecular structure's influence on this key physical property.

Physicochemical Properties of this compound

This compound is a clear, colorless liquid with a characteristic fruity odor. It is an ester of acetic acid and 2-ethylbutanol. Its physical properties are crucial for its handling, application, and purification in various scientific and industrial processes.

Boiling Point Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is a critical parameter for distillation, a primary method for purifying liquids. The experimental and predicted boiling point data for this compound are summarized below.

| Boiling Point (°C) | Pressure (mmHg) | Data Type | Source |

| 160 | 740 | Experimental | Fisher Scientific[1], Sigma-Aldrich[2][3] |

| 160 - 163 | 740 | Experimental | The Good Scents Company[4], Parchem[5], PubChem[6] |

| 162.5 | Not Specified | Not Specified | CHEMLYTE SOLUTIONS[7] |

| 163 | Not Specified | Not Specified | ChemicalBook[8] |

| 64 - 65 | 20 | Experimental | The Good Scents Company[4] |

| 159.85 | 760 | Not Specified | NIST WebBook[9] |

Vapor Pressure Data:

| Vapor Pressure (mmHg) | Temperature (°C) |

| 2.16 | 25 |

| 1.76 | 20 |

| 2.49 | 25 |

Experimental Protocols for Boiling Point Determination

While the specific experimental methods used to determine the cited boiling point values for this compound are not detailed in the available literature, the following are standard and widely accepted techniques for determining the boiling point of organic liquids.

a) Distillation Method

This is a common and accurate method for determining the boiling point of a liquid.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid sample (a few milliliters) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, and the thermometer bulb is positioned so that its top is level with the side arm of the distillation flask leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it liquefies and is collected in the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the prevailing atmospheric pressure.

-

b) Thiele Tube Method

This micro-method is suitable for small sample volumes.

-

Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.

-

Procedure:

-

A small amount of the liquid is placed in the small test tube.

-

The capillary tube is inverted and placed in the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling mineral oil.

-

The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

c) Reflux Method

This method also allows for the determination of the boiling point.

-

Apparatus: A round-bottom flask, a condenser, a thermometer, and a heating source.

-

Procedure:

-

The liquid and boiling chips are placed in the round-bottom flask.

-

The condenser is attached vertically to the flask, and cooling water is circulated through it.

-

A thermometer is placed in the neck of the flask so that its bulb is in the vapor phase above the boiling liquid.

-

The liquid is heated to a gentle boil. The vapor will rise into the condenser, be cooled back to a liquid, and drip back into the flask.

-

The stable temperature recorded by the thermometer is the boiling point.

-

Relationship Between Molecular Structure and Boiling Point

The boiling point of a molecule is primarily determined by the strength of its intermolecular forces. For this compound, these are London dispersion forces and dipole-dipole interactions.

Caption: Molecular structure's influence on boiling point.

The relatively large size of the this compound molecule (C8H16O2) results in significant London dispersion forces. Furthermore, the presence of the polar ester group creates dipole-dipole interactions between molecules. Both of these intermolecular forces are relatively strong, requiring a substantial amount of energy to overcome, which in turn leads to a high boiling point. The branched structure of the alkyl group may slightly lower the boiling point compared to a straight-chain isomer due to less efficient packing, which reduces the surface area for intermolecular contact.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. scent.vn [scent.vn]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Acetic acid, 2-ethylbutyl ester [webbook.nist.gov]

Technical Guide: Density Specifications of 2-Ethylbutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density specifications for 2-ethylbutyl acetate (CAS No: 10031-87-5). The document details quantitative density data, standardized experimental protocols for its determination, and a logical workflow for density measurement, aimed at professionals in research and development.

Quantitative Density Data for this compound

The density of this compound, a clear, colorless liquid, is a critical physical property for quality control, formulation, and chemical engineering calculations.[1][2][3] The following table summarizes the reported density values at various temperatures.

| Density Value | Temperature (°C) | Units | Reference |

| 0.884 | 17 | g/cm³ | [3] |

| 0.8784 | 20 | g/mL | [1] |

| 0.88000 to 0.88500 | 20 | (Specific Gravity) | [4] |

| 0.88 | 25 | (Specific Gravity) | [5] |

| 0.876 | 25 | g/mL | [2][6][7][8] |

Experimental Protocols for Density Determination

The accurate determination of liquid density is crucial for ensuring product quality and consistency. Several standardized methods are available. The choice of method may depend on the required precision, sample volume, and available equipment.

Method A: Digital Density Meter (Based on ASTM D4052)

This method utilizes an oscillating U-tube to determine the density of a liquid. The change in the oscillation frequency of the tube when filled with the sample is used to calculate its density.[1][6]

Apparatus:

-

Digital Density Meter with a thermostatically controlled cell.

-

Syringes for sample injection (manual or automated).

-

Cleaning solvents (e.g., heptane, acetone).

-

Dry air or nitrogen for drying the U-tube.

Procedure:

-

Calibration: Calibrate the instrument at the measurement temperature using two reference standards (e.g., dry air and freshly distilled water). The known density values of these standards are used to establish the calibration constants.

-

Sample Preparation: Ensure the this compound sample is homogeneous and free of air bubbles. Equilibrate the sample to the measurement temperature.

-

Measurement: Introduce the sample into the U-tube, ensuring no air bubbles are present in the cell. For viscous samples, pre-heating may be necessary.[4]

-

Reading: Allow the instrument to stabilize. The oscillating period is measured and converted to a density value by the instrument's software.

-

Cleaning: After measurement, thoroughly clean the U-tube with appropriate solvents and dry it with a stream of dry air or nitrogen.

Method B: Pycnometer (Based on ASTM D1475)

The pycnometer method is a highly precise technique that involves determining the mass of a known volume of the liquid.[3][9][10]

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume.

-

Analytical balance with a sensitivity of at least 0.1 mg.

-

Thermostatically controlled water bath.

-

Certified thermometer.

Procedure:

-

Preparation: Clean and thoroughly dry the pycnometer and its stopper. Weigh the empty pycnometer and record the mass (m₀).

-

Calibration (Volume Determination): Fill the pycnometer with freshly boiled and cooled distilled water. Insert the stopper, allowing excess water to exit through the capillary. Place the pycnometer in the temperature-controlled water bath to reach thermal equilibrium at the desired temperature. Remove any excess water from the outside and the top of the stopper. Weigh the water-filled pycnometer and record the mass (m₁). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the this compound sample, following the same procedure as with the water to ensure it is completely full and at the correct temperature. Weigh the sample-filled pycnometer and record the mass (m₂).

-

Calculation: The density (ρ) of the this compound is calculated as: ρ = (m₂ - m₀) / V

Method C: Hydrometer (Based on ISO 3675)

This method is based on Archimedes' principle and is suitable for rapid density determinations where high precision may not be required.[5][11][12]

Apparatus:

-

Calibrated hydrometer with a scale covering the expected density of this compound.

-

Hydrometer cylinder (a tall, clear glass cylinder).

-

Certified thermometer.

Procedure:

-

Sample Preparation: Pour the this compound sample into a clean, dry hydrometer cylinder, ensuring there is enough liquid to allow the hydrometer to float freely without touching the sides or bottom.[11][13]

-

Temperature Control: Adjust the temperature of the sample to the desired measurement temperature and record it.

-

Measurement: Gently lower the hydrometer into the liquid. Give it a slight spin to dislodge any air bubbles.[13]

-

Reading: Once the hydrometer has settled and is floating freely, take the reading from the scale at the point where the principal surface of the liquid intersects the hydrometer stem.[5]

-

Temperature Correction: If the measurement temperature differs from the hydrometer's calibration temperature, a correction factor may need to be applied.

Logical Workflow for Density Determination

The selection of an appropriate method for density determination is a key step in the quality control process. The following diagram illustrates a logical workflow for this procedure.

Caption: Workflow for Density Determination of this compound.

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. matestlabs.com [matestlabs.com]

- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. store.astm.org [store.astm.org]

- 7. ised-isde.canada.ca [ised-isde.canada.ca]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. che.utah.edu [che.utah.edu]

- 11. How to Use a Hydrometer | RS [uk.rs-online.com]

- 12. standards.globalspec.com [standards.globalspec.com]

- 13. How to Read a Hydrometer (with Pictures) [wikihow.com]

An In-depth Technical Guide on the Solubility of 2-Ethylbutyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2-Ethylbutyl acetate, a key solvent and flavoring agent.[1][2] Understanding its solubility is paramount for its application in nitrocellulose lacquers, flavor compositions, and as a reaction medium.[1][2] This document outlines the expected solubility of this compound in various organic solvents based on its physicochemical properties, presents a detailed experimental protocol for quantitative solubility determination, and includes a workflow for solubility studies.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for predicting its behavior in different solvent systems. As an ester, its molecular structure dictates its polarity and potential for intermolecular interactions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [4] |

| Molecular Weight | 144.21 g/mol | [4] |

| Appearance | Clear colorless liquid | [1][2][4] |

| Boiling Point | 161.00 to 163.00 °C @ 740.00 mm Hg | [5][6] |

| Density | 0.876 g/mL at 25 °C | [2] |

| Flash Point | 130 °F (54.4 °C) | [5] |

| Water Solubility | 6.4 mg/mL at 20 °C | [5] |

| logP (o/w) | 2.06 - 3.16 (estimated) | [7] |

The relatively low water solubility and a logP value greater than 1 indicate that this compound is a moderately non-polar, lipophilic compound.[7] This suggests a higher affinity for and greater solubility in organic solvents, particularly those with low to moderate polarity. The principle of "like dissolves like" is the primary determinant of its solubility profile.

Qualitative Solubility in Common Organic Solvents

-

High Solubility is Expected in:

-

Non-polar solvents: (e.g., hexane, toluene, diethyl ether) due to favorable van der Waals interactions with the alkyl chains of the ester.

-

Polar aprotic solvents: (e.g., acetone, ethyl acetate, tetrahydrofuran) where dipole-dipole interactions with the ester group can occur.[8]

-

Alcohols: (e.g., ethanol, methanol) as it is noted to be soluble in alcohol.[1]

-

-

Limited to Moderate Solubility is Expected in:

-

Highly polar protic solvents: (e.g., water) due to the energetic cost of disrupting the strong hydrogen-bonding network of the solvent.[3]

-

Quantitative Solubility of this compound

The following table presents the known quantitative solubility data for this compound. This table is designed to be expanded upon by researchers generating new experimental data.

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Method |

| Water | 20 | 0.64 | Experimental |

Data derived from a reported solubility of 6.4 mg/mL and the density of water at 20°C.

Experimental Protocol for Determining the Solubility of this compound

This section provides a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable calibrated column

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed vial.

-

Equilibrate the mixture in a thermostatic shaker at a constant temperature for a minimum of 24 hours to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the mixture to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solute.

-

Accurately weigh the filtered sample.

-

-

Quantitative Analysis:

-

Dilute the weighed sample with a known volume of the pure solvent.

-

Analyze the diluted sample using a pre-calibrated GC-FID to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S ( g/100 g solvent) = (mass of this compound / mass of solvent) * 100

-

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in determining and applying the solubility data of this compound.

Caption: Workflow for the experimental determination of solubility.

Caption: Logical workflow for solubility studies in research.

References

- 1. This compound | 10031-87-5 [chemicalbook.com]

- 2. Cas 10031-87-5,this compound | lookchem [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-ethyl butyl acetate, 10031-87-5 [thegoodscentscompany.com]

- 7. Showing Compound this compound (FDB008366) - FooDB [foodb.ca]

- 8. scribd.com [scribd.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Ethylbutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-ethylbutyl acetate. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quality control. This document details the expected chemical shifts, multiplicities, and coupling constants, alongside a standard experimental protocol for acquiring such a spectrum.

Molecular Structure and Proton Environments

This compound (C₈H₁₆O₂) is an ester with five distinct proton environments, leading to five unique signals in its ¹H NMR spectrum. Understanding the molecular structure is fundamental to interpreting the spectrum.

-

a (CH₃): The methyl group of the acetate moiety.

-

b (OCH₂): The methylene group bonded to the ester oxygen.

-

c (CH): The methine proton of the 2-ethylbutyl group.

-

d (CH₂CH₃): The two equivalent methylene groups of the ethyl substituents.

-

e (CH₂CH₃): The two equivalent methyl groups of the ethyl substituents.

The following diagram illustrates the molecular structure and the different proton environments.

Caption: Molecular structure of this compound with proton environments labeled (a-e).

¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR spectral data for this compound in a deuterated chloroform (CDCl₃) solution. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

| Signal | Protons | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| a | CH₃-C(=O) | 3H | ~2.05 | Singlet (s) | - |

| b | -O-CH₂- | 2H | ~3.99 | Doublet (d) | ~6.0 |

| c | -CH(CH₂)- | 1H | ~1.45-1.60 | Multiplet (m) | - |

| d | -CH(CH₂CH₃)₂ | 4H | ~1.30-1.40 | Multiplet (m) | - |

| e | -CH(CH₂CH₃)₂ | 6H | ~0.90 | Triplet (t) | ~7.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Analysis of Spectral Data

-

Signal a (δ ~2.05 ppm, 3H, s): This singlet corresponds to the three protons of the acetyl methyl group. It appears as a singlet because there are no adjacent protons to cause splitting.

-

Signal b (δ ~3.99 ppm, 2H, d): This doublet is assigned to the methylene protons adjacent to the ester oxygen. These protons are deshielded by the electronegative oxygen atom, hence their downfield chemical shift. They are split by the adjacent methine proton (c), resulting in a doublet.

-

Signal c (δ ~1.45-1.60 ppm, 1H, m): This multiplet arises from the single methine proton of the 2-ethylbutyl group. It is coupled to the adjacent methylene protons (b) and the four methylene protons (d) of the two ethyl groups, resulting in a complex multiplet.

-

Signal d (δ ~1.30-1.40 ppm, 4H, m): This multiplet corresponds to the four protons of the two equivalent methylene groups in the ethyl substituents. These protons are coupled to the methine proton (c) and the six methyl protons (e), leading to a complex splitting pattern.

-

Signal e (δ ~0.90 ppm, 6H, t): This triplet is characteristic of the six equivalent protons of the two terminal methyl groups. Each methyl group is split by the adjacent two methylene protons (d), resulting in a triplet, according to the n+1 rule (2+1=3).

Experimental Protocol

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of pure this compound.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is a common solvent for nonpolar to moderately polar organic compounds and its residual proton signal (at ~7.26 ppm) does not interfere with the signals of this compound.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, standard 5 mm NMR tube.

-

Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for good signal dispersion.

-

Insertion: Carefully insert the NMR tube into the spectrometer's probe.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform manual or automatic shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Set a spectral width of approximately 10-12 ppm to ensure all signals are captured.

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption signals.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak of CDCl₃ at 7.26 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each peak.

-

The logical workflow for this experimental procedure is depicted below.

Caption: Experimental workflow for ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a distinct and informative tool for its identification and characterization. The five characteristic signals, with their specific chemical shifts, multiplicities, and integrations, provide a clear fingerprint of the molecule. By following the detailed experimental protocol outlined in this guide, researchers and scientists can reliably obtain and interpret high-quality ¹H NMR spectra of this compound, ensuring accuracy in their research and development endeavors.

In-Depth Technical Guide: ¹³C NMR Spectral Analysis of 2-Ethylbutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-ethylbutyl acetate. It includes tabulated chemical shifts, a detailed experimental protocol for data acquisition, and a visualization of the molecule's carbon framework to aid in spectral interpretation. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Data Presentation: ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of this compound exhibits distinct signals corresponding to each unique carbon atom in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Carbonyl) | ~171.0 |

| -O-CH₂- | ~66.0 |

| -CH(CH₂CH₃)₂ | ~40.0 |

| -CH₂CH₃ | ~23.0 |

| CH₃-C=O | ~21.0 |

| -CH₂CH₃ | ~11.0 |

Experimental Protocol

The following outlines a standard methodology for the acquisition of a ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

A sample of this compound (typically 10-50 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The final volume is typically 0.5-0.7 mL.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though referencing to the residual solvent peak is also common.

2. NMR Spectrometer Setup:

-

The experiment is performed on a high-resolution NMR spectrometer, for instance, a Bruker DPX-300 or a similar instrument, operating at a ¹³C frequency of approximately 75.5 MHz.

-

The probe is tuned and matched to the ¹³C frequency to ensure optimal signal detection.

3. Data Acquisition:

-

A standard single-pulse experiment with proton decoupling is typically employed to obtain a spectrum where each unique carbon atom appears as a singlet. This simplifies the spectrum and improves the signal-to-noise ratio.

-

Key acquisition parameters include:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (D1): A delay of 1-2 seconds between pulses is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-10 times the longest T1) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Acquisition Time (AQ): Typically set to 1-2 seconds.

-

4. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova).

-

Processing steps include:

-

Fourier Transformation: To convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing: To correct the phase of the spectral lines.

-

Baseline Correction: To ensure a flat baseline.

-

Referencing: The chemical shift scale is calibrated using the internal standard (TMS) or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with each carbon atom labeled according to its corresponding signal in the ¹³C NMR spectrum.

Caption: Structure and ¹³C NMR assignments for this compound.

An In-depth Technical Guide to the Mass Spectrum of 2-Ethylbutyl Acetate

This technical guide provides a comprehensive overview of the mass spectrum of 2-Ethylbutyl acetate, tailored for researchers, scientists, and professionals in drug development. The document details the compound's fragmentation pattern under electron ionization, presents the mass spectral data in a structured format, outlines a typical experimental protocol for its acquisition, and visualizes the key fragmentation pathway.

Introduction to this compound

This compound (C8H16O2) is a carboxylic ester with a molecular weight of 144.21 g/mol .[1][2][3] It is a clear, colorless liquid with a characteristic fruity odor, often described as reminiscent of banana and apricot.[4] Its physical and chemical properties are well-documented, and it finds applications as a flavoring and fragrance agent.[4][5] Understanding its mass spectral behavior is crucial for its identification and quantification in various matrices.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and the PubChem database.[1][2]

Table 1: Key Mass Spectral Data for this compound (EI-MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 99.99 | [CH3CO]+ |

| 55 | 18.45 | [C4H7]+ |

| 57 | 9.80 | [C4H9]+ |

| 69 | 17.91 | [C5H9]+ |

| 84 | 28.51 | [C6H12]+ |

| 85 | 10.20 | [M - C4H9O]+ |

| 115 | 1.50 | [M - C2H5]+ |

| 144 | Not Observed | [M]+ (Molecular Ion) |

Data sourced from NIST and PubChem.[1][2]

Experimental Protocol for Mass Spectrum Acquisition

The following section outlines a typical experimental protocol for acquiring the electron ionization mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system.

3.1. Instrumentation

A standard benchtop GC-MS system, such as a Hitachi M-80B or equivalent, equipped with a capillary gas chromatography column and an electron ionization source is suitable for this analysis.[1]

3.2. Sample Preparation

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. A typical concentration is in the range of 10-100 µg/mL.

3.3. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 5 minutes.

-

3.4. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[1]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

Scan Rate: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

3.5. Data Acquisition and Processing

The mass spectra are recorded as the this compound elutes from the GC column. The resulting total ion chromatogram (TIC) and mass spectra are processed using the instrument's data acquisition software. Background subtraction is performed to obtain a clean mass spectrum of the analyte.

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization primarily proceeds through several key pathways, which are initiated by the loss of an electron to form a molecular ion ([M]+). Although the molecular ion is often not observed in the spectrum due to its instability, its fragmentation gives rise to the observed ions.

The most prominent fragmentation is the α-cleavage and McLafferty rearrangement, which are common in esters. The following diagram illustrates the principal fragmentation pathway leading to the most abundant ions observed in the mass spectrum.

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Explanation of Key Fragments:

-

m/z 84: This significant ion is formed via a McLafferty rearrangement, a characteristic fragmentation of esters. This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral molecule of acetic acid (CH3COOH).

-

m/z 43: The base peak at m/z 43 corresponds to the acylium ion ([CH3CO]+), which is formed by the cleavage of the C-O bond adjacent to the carbonyl group (α-cleavage). Its high stability contributes to its high abundance.

-

m/z 57, 69, 55: These ions are likely formed from the subsequent fragmentation of the C6H12+• ion (m/z 84) through the loss of alkyl radicals. For instance, the loss of a methyl radical (•CH3) from the m/z 84 ion would result in the ion at m/z 69. The ion at m/z 55 could be formed by the loss of an ethyl radical (•C2H5). The ion at m/z 57 corresponds to the butyl cation ([C4H9]+).

Conclusion

The mass spectrum of this compound is well-defined, with a dominant base peak at m/z 43 and a characteristic fragment at m/z 84 resulting from a McLafferty rearrangement. This in-depth guide provides the necessary data, a standardized experimental protocol, and a clear visualization of the fragmentation pathway to aid researchers in the unequivocal identification and analysis of this compound. The provided information is essential for professionals engaged in quality control, metabolomics, and other areas of chemical analysis where the identification of volatile and semi-volatile organic compounds is critical.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Ethylbutyl Acetate

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 2-Ethylbutyl acetate. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for chemical identification and characterization. This document details the characteristic vibrational modes of this compound, presents a general experimental protocol for spectral acquisition, and visualizes the relationships between molecular structure and spectral data.

Molecular Structure and Infrared Spectroscopy

This compound (C₈H₁₆O₂) is an organic compound classified as a carboxylic ester. Its molecular structure contains several key functional groups that give rise to distinct absorption bands in the infrared spectrum. These include C-H bonds in the alkyl chains, a carbonyl group (C=O), and C-O single bonds characteristic of the ester linkage. Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule's vibrational modes, providing a unique "fingerprint" for identification and structural elucidation.

Quantitative Infrared Absorption Data

The infrared spectrum of this compound is characterized by several strong absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. The data presented below is a compilation of characteristic absorption frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~2960 | Strong | Asymmetric C-H Stretch | -CH₃, -CH₂ |

| ~2875 | Medium | Symmetric C-H Stretch | -CH₃, -CH₂ |

| ~1740 | Strong | C=O Stretch | Ester Carbonyl |

| ~1465 | Medium | C-H Bend (Scissoring) | -CH₂ |

| ~1370 | Medium | C-H Bend (Rocking) | -CH₃ |

| ~1240 | Strong | Asymmetric C-O-C Stretch | Ester Linkage |

| ~1040 | Strong | Symmetric C-O-C Stretch | Ester Linkage |

Note: The exact peak positions may vary slightly depending on the sample preparation and the spectrometer used.

The diagram below illustrates the direct correlation between the primary functional groups within the this compound molecule and their corresponding absorption regions in the infrared spectrum.

Experimental Protocols

The acquisition of high-quality IR spectra requires standardized procedures. Below are two protocols: a modern, general-purpose method and the historical method used for the publicly available reference spectrum.

Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FTIR) spectroscopy is a common technique for analyzing liquid samples due to its simplicity and minimal sample preparation.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Background Spectrum :

-

Ensure the ATR crystal is clean by wiping the surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Acquire a background spectrum to account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.[1] This spectrum is stored by the instrument's software for automatic subtraction from the sample spectrum.[1]

-

-

Sample Application :

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[1]

-

-

Spectrum Acquisition :

-

Initiate the sample scan. Typical acquisition parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[1]

-

-

Data Analysis :

-

The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and their corresponding wavenumbers for analysis.

-

-

Cleaning :

-

After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue and prevent cross-contamination.[1]

-

The reference spectrum available in the NIST Chemistry WebBook was obtained using a dispersive instrument, which was common before the widespread adoption of FTIR spectrometers.[2][3]

-

Sample Preparation : The sample was prepared as a solution.[2][3]

-

Sampling Procedure : The spectrum was acquired via transmission, with a path length of 0.011 cm.[2][3]

-

Data Processing : The spectrum was digitized by NIST from the original hard copy.[2][3]

The following diagram outlines the general workflow for acquiring an FTIR spectrum of a liquid sample using the ATR technique.

References

An In-depth Technical Guide to the Synthesis of 2-Ethylbutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-ethylbutyl acetate, a carboxylate ester valued for its applications as a solvent and in the formulation of fragrances and flavorings. The primary focus of this document is the Fischer-Speier esterification, the most common and industrially significant method for its production. This guide details the reaction mechanism, provides generalized experimental protocols, and presents quantitative data derived from analogous esterification reactions to offer a thorough understanding of the synthesis process. The content is structured to be a valuable resource for researchers, chemists, and professionals involved in chemical synthesis and process development.

Introduction

This compound (CAS: 10031-87-5) is a clear, colorless liquid with a characteristic fruity odor.[1][2] Its synthesis is most commonly achieved through the acid-catalyzed esterification of 2-ethylbutanol with acetic acid. This reaction, known as Fischer-Speier esterification, is a cornerstone of organic synthesis, valued for its simplicity and the use of readily available starting materials. This guide will delve into the core principles of this synthesis, providing the necessary technical details for its replication and optimization in a laboratory setting.

Core Synthesis Pathway: Fischer-Speier Esterification

The synthesis of this compound from 2-ethylbutanol and acetic acid is a reversible reaction that is typically catalyzed by a strong mineral acid, such as sulfuric acid. The overall reaction is depicted below:

CH₃COOH + CH₃CH₂CH(CH₂CH₃)CH₂OH ⇌ CH₃COOCH₂CH(CH₂CH₃)CH₂CH₃ + H₂O (Acetic Acid + 2-Ethylbutanol ⇌ this compound + Water)

To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, and/or the water produced is removed from the reaction mixture as it forms.

Reaction Mechanism

The Fischer esterification of 2-ethylbutanol with acetic acid proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism is initiated by the protonation of the carbonyl oxygen of acetic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Below is a DOT language script that visualizes the signaling pathway of the reaction mechanism.

References

An In-depth Technical Guide to the Fischer Esterification of 2-Ethylbutanol

For Researchers, Scientists, and Drug Development Professionals